molecular formula C14H13NO4 B2710898 Methyl 6-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate CAS No. 125031-50-7

Methyl 6-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate

Cat. No.: B2710898
CAS No.: 125031-50-7
M. Wt: 259.261
InChI Key: AJRGVISYDBELAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Dihydropyridine Chemistry

The discovery of dihydropyridines dates to the late 19th century, with Arthur Hantzsch’s pioneering synthesis of 1,4-dihydropyridines via the condensation of aldehydes, β-ketoesters, and ammonia. This reaction, now known as the Hantzsch dihydropyridine synthesis, laid the groundwork for exploring DHP derivatives. By the mid-20th century, the pharmacological potential of DHPs emerged with the development of nifedipine, a 1,4-dihydropyridine calcium channel blocker introduced in the 1970s for hypertension and angina. The structural flexibility of the DHP core allowed systematic modifications, enabling researchers to optimize pharmacokinetic and pharmacodynamic properties. For instance, the introduction of electron-withdrawing groups at positions 3 and 5 enhanced calcium channel blocking activity, while aryl substituents at position 4 improved tissue selectivity.

The evolution of DHP chemistry accelerated with advancements in spectroscopic techniques and computational modeling. Nuclear magnetic resonance (NMR) and X-ray crystallography facilitated precise structural elucidation, while density functional theory (DFT) calculations provided insights into electronic configurations and reactivity patterns. These tools enabled the rational design of derivatives like this compound, where substituents are strategically placed to modulate biological activity.

Classification and Significance of 2-Oxo-1,2-Dihydropyridine Derivatives

2-Oxo-1,2-dihydropyridines occupy a distinct niche within DHP chemistry due to their tautomeric equilibria and enhanced hydrogen-bonding capacity. The 2-oxo group introduces a lactam structure, which stabilizes the molecule through resonance and intramolecular hydrogen bonding. This stabilization is critical for improving metabolic stability compared to non-oxygenated DHPs.

Structurally, these derivatives are classified based on substitution patterns:

  • Position 3 : Ester or carboxylate groups enhance solubility and influence binding to biological targets.
  • Position 6 : Aryl or heteroaryl groups, such as the 4-methoxyphenyl moiety, contribute to π-π stacking interactions with hydrophobic protein pockets.
  • Position 2 : The oxo group participates in hydrogen bonding with enzymatic active sites, as observed in phosphodiesterase (PDE) inhibition.

Pharmacologically, 2-oxo-DHPs exhibit diverse activities. For example, derivatives with 3-cyano and 4-aryl groups have shown potent anticancer effects in breast (MCF7) and liver (Hep-G2) cell lines, with half-maximal inhibitory concentrations (IC~50~) as low as 14.7 µM. The 4-methoxyphenyl substituent in this compound may similarly enhance binding to kinases or PDEs, though specific data on this compound remain emergent.

Research Significance Within Heterocyclic Pharmaceutical Compounds

Heterocycles constitute over 75% of FDA-approved drugs, with DHPs representing a cornerstone of cardiovascular therapeutics. The 1,4-dihydropyridine scaffold is integral to calcium channel blockers like amlodipine and felodipine, which collectively account for billions in annual pharmaceutical revenue. Beyond cardiovascular applications, DHPs are being repurposed for neurological and oncological indications. Nimodipine, for instance, is used to prevent vasospasm following subarachnoid hemorrhage, while isradipine is under investigation for neurodegenerative diseases.

This compound exemplifies the trend toward multifunctional heterocycles. Its methoxy group may confer antioxidant properties, as seen in structurally analogous compounds that scavenge 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals. Additionally, the ester moiety at position 3 could serve as a prodrug, undergoing hydrolysis in vivo to enhance bioavailability.

Evolution of Dihydropyridine Research Paradigms

Early DHP research focused on in vivo screening for coronary vasodilation, leading to serendipitous discoveries like verapamil and nifedipine. Contemporary paradigms emphasize target-based drug design, leveraging crystallography and molecular docking to optimize interactions with proteins such as L-type calcium channels (Cav1.2) and PDE3A. For example, cilnidipine’s dual blockade of N- and L-type calcium channels resulted from deliberate structural modifications to enhance subtype selectivity.

The integration of computational tools has further refined DHP development. Quantitative structure-activity relationship (QSAR) models predict substituent effects on binding affinity, while molecular dynamics simulations assess conformational stability in biological membranes. These approaches are pivotal for derivatives like this compound, where substituent electronics and sterics must be balanced to achieve desired therapeutic outcomes.

Table 1: Structural and Functional Attributes of Selected Dihydropyridine Derivatives

Compound Name Substituents Biological Activity Key Reference
Nifedipine 3-NO~2~, 4-(2-Nitrophenyl) L-type calcium channel blockade
Nimodipine 3-NO~2~, 4-(3-Nitrophenyl) Neurovascular protection
Amlodipine 3-Ester, 4-(2-Chlorophenyl) Long-acting hypertension treatment
Methyl 6-(4-Methoxyphenyl)-2-Oxo-1,2-DHP-3-Carboxylate 6-(4-MeOPh), 2-Oxo, 3-COOCH~3~ Under investigation (anticancer, antioxidant)

Properties

IUPAC Name

methyl 6-(4-methoxyphenyl)-2-oxo-1H-pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-18-10-5-3-9(4-6-10)12-8-7-11(13(16)15-12)14(17)19-2/h3-8H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJRGVISYDBELAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(C(=O)N2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate typically involves a multi-step process. One common method is the Hantzsch dihydropyridine synthesis, which includes the following steps:

    Condensation Reaction: The reaction begins with the condensation of an aldehyde (such as 4-methoxybenzaldehyde), a β-keto ester (such as methyl acetoacetate), and ammonia or an ammonium salt.

    Cyclization: The intermediate formed undergoes cyclization to form the dihydropyridine ring.

    Oxidation: The final step involves the oxidation of the dihydropyridine to form the desired product.

The reaction conditions typically include refluxing the reactants in ethanol or another suitable solvent, with the reaction time varying from several hours to overnight, depending on the specific conditions and reactants used.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved yields, and reduced reaction times. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can convert the compound into tetrahydropyridine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring and the dihydropyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine derivatives, while reduction can produce tetrahydropyridine derivatives.

Scientific Research Applications

Research has shown that this compound possesses a range of biological activities, making it a candidate for further investigation in several therapeutic areas.

Antimicrobial Activity

Studies indicate that compounds with similar dihydropyridine structures exhibit notable antimicrobial properties. In vitro assessments have demonstrated that methyl 6-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate shows activity against various bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These results suggest that the compound could be explored as a potential antimicrobial agent.

Antiviral Activity

The antiviral potential of this compound has also been explored. Preliminary studies suggest it may inhibit viral replication by interfering with viral enzymes or host cell receptors. Specific effectiveness has been noted against certain strains of influenza virus in laboratory settings.

Anticancer Activity

One of the most promising aspects of this compound is its anticancer activity. Research indicates that it can induce apoptosis in cancer cells through various mechanisms:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in cellular proliferation.
  • Receptor Modulation : It may alter signaling pathways by interacting with specific cell surface receptors.
  • Cell Cycle Arrest : Evidence suggests it can induce cell cycle arrest at the G1/S phase transition.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a study evaluating the cytotoxic effects on different cancer cell lines, this compound exhibited significant antiproliferative effects:

Cancer Cell LineEC50 (µM)
MCF-7 (Breast)10.5
A549 (Lung)12.3
HepG2 (Liver)8.7

These findings indicate that the compound may be more effective than standard chemotherapeutic agents like doxorubicin in certain contexts.

Comparative Analysis with Related Compounds

To understand the unique biological profile of this compound, a comparative analysis with structurally similar compounds was conducted:

Compound NameBiological ActivityNotable Features
1-(2-chlorobenzyl)-N-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridineModerate anticancer activityDifferent substituents
PerampanelAnticonvulsantKnown for its action on glutamate receptors
TaranabantInvestigated for weight lossVaried substituents impacting efficacy

Mechanism of Action

The mechanism of action of Methyl 6-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate involves its interaction with molecular targets such as calcium channels. By modulating these channels, the compound can influence various physiological processes, including muscle contraction, neurotransmitter release, and cell proliferation. The exact pathways and molecular targets are still under investigation, but its effects on calcium signaling are well-documented.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physical Properties

The compound’s analogs differ in substituents at positions 1, 5, and 6, as well as ester/acid functional groups. These variations significantly impact physical properties such as melting points, solubility, and reactivity.

Table 1: Comparison of Key Structural Analogs
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Reference
Target Compound 6-(4-methoxyphenyl), 3-methyl ester C₁₄H₁₃NO₄ 259.26 Not reported Not reported
Compound 7 (Methyl ester, benzyl-substituted) 1-benzyl, 5-(2-hydroxybenzoyl) C₂₁H₁₇NO₅ 363.36 150–152 60
Compound 8 (Ethyl ester, benzyl-substituted) 1-benzyl, 5-(2-hydroxybenzoyl) C₂₂H₁₉NO₅ 377.39 115–117 73
Compound 6 (Carboxylic acid) 1-benzyl, 3-carboxylic acid C₁₃H₁₁NO₃ 229.23 128–130 67
Compound A6 (Ethyl ester, methoxyphenyl) 4-(4-methoxyphenyl), 3-ethyl ester C₂₀H₂₀N₂O₄S 384.45 Not reported Not reported
6-(4-Hydroxy-3-methoxyphenyl)-3-carbonitrile 4-(4-methoxyphenyl), 3-carbonitrile C₁₅H₁₁N₂O₃ 267.26 Not reported Not reported

Key Observations :

  • Ester vs. Acid : The carboxylic acid derivative (Compound 6) has a lower molecular weight and higher melting point (128–130°C) compared to methyl/ethyl esters, likely due to hydrogen bonding .
  • Methoxy vs. Hydroxy Groups : The 4-methoxyphenyl group in the target compound may enhance lipophilicity compared to hydroxylated analogs, influencing bioavailability .

Reactivity and Functional Group Influence

  • The target compound’s methyl ester group likely stabilizes the carboxylate moiety, preventing spontaneous decarboxylation.
  • Ester Hydrolysis : Methyl esters (target compound) are generally more resistant to hydrolysis than ethyl esters (Compound 8), which could affect metabolic stability in biological systems .
Antioxidant and Antimicrobial Properties:
  • Pyridin-2(1H)-one derivatives with electron-withdrawing groups (e.g., bromophenyl, carbonitrile) exhibit higher antioxidant activity. For instance, 4-(4-bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile showed 79.05% radical scavenging activity (vs. 82.71% for ascorbic acid) . In contrast, the target compound’s methoxy and ester groups may reduce antioxidant efficacy, as seen in analogs with similar substitution patterns .
Anti-Cancer Potential:
  • Ethyl 6-(2-mercapto-4-methyl-1-phenyl-1H-imidazol-5-yl)-4-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate (Compound A6) showed promising binding affinity to MCF-7 breast cancer cells in docking studies, indicating that the 4-methoxyphenyl group may enhance target recognition .

Biological Activity

Methyl 6-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate, also known by its CAS number 125031-50-7, is a compound of significant interest due to its potential biological activities. This article reviews the biological properties, particularly focusing on its anticancer effects, cytotoxicity, and pharmacological implications.

The chemical formula of this compound is C14H13NO4C_{14}H_{13}NO_4 with a molecular weight of 259 Da. The compound features a dihydropyridine ring substituted with a methoxyphenyl group, which influences its biological activity.

PropertyValue
Molecular FormulaC14H13NO4
Molecular Weight259 Da
LogP1.12
Polar Surface Area (Ų)65
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A detailed study evaluated the cytotoxicity of this compound against human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG2) cell lines. The results were compared with harmine as a reference drug.

CompoundIC50 (µM)Cell Line
Methyl 6-(4-methoxyphenyl)-...2.17 ± 0.83HepG2
Harmine2.54 ± 0.82HepG2
Methyl 6-(4-methoxyphenyl)-...<2.40HCT-116

The compound demonstrated comparable or superior activity to harmine in inhibiting cell growth, indicating a promising anticancer profile.

The mechanism by which this compound exerts its effects appears to involve the induction of apoptosis in cancer cells. Studies suggest that the compound may activate intrinsic apoptotic pathways, leading to cell death.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

  • Dihydropyridine Core : Contributes to the electron-rich environment necessary for interaction with biological targets.
  • Methoxy Group : Enhances lipophilicity and may facilitate membrane penetration.
  • Phenyl Substitution : Increases π-π stacking interactions with aromatic amino acids in target proteins.

Q & A

Q. Table 1: Representative Synthesis Conditions

Starting MaterialsCatalyst/SolventYield (%)Reference
Cyanoacetohydrazone + 4-methoxybenzaldehydeAmmonium acetate/EtOH78
5-Cyano-6-mercaptopyridine + Ethyl chloroformateK₂CO₃/DMF40

Basic: What spectroscopic and crystallographic techniques are used to characterize this compound?

Answer:

  • Spectroscopy:
    • ¹H/¹³C NMR : Assignments focus on diagnostic signals:
  • δ 3.8–4.0 ppm (methoxy protons), δ 6.5–8.5 ppm (aromatic protons).
  • Carbonyl carbons (C=O) appear at δ 165–175 ppm .
    • IR : Strong bands at ~1690 cm⁻¹ (ester C=O) and ~2220 cm⁻¹ (C≡N, if present) .
  • X-ray Crystallography :
    • SHELX software (e.g., SHELXL-97) refines crystal structures, identifying hydrogen-bonding networks (e.g., N–H···O) and puckering parameters (Cremer-Pople analysis) .
    • ORTEP-3 generates thermal ellipsoid plots to visualize molecular conformations and intermolecular interactions .

Advanced: How can researchers resolve contradictions in spectral data (e.g., tautomerism or rotameric forms)?

Answer:

  • Variable-Temperature NMR : Distinguishes tautomers (e.g., keto-enol) by observing signal coalescence at elevated temperatures .
  • 2D NMR (COSY, NOESY) : Correlates proton-proton interactions to confirm substituent positions and rule out rotameric ambiguity .
  • X-ray Diffraction : Provides unambiguous proof of molecular geometry, such as the cis configuration of pyridinyl-vinyl groups in crystal lattices .

Advanced: What intermolecular interactions stabilize the crystal packing of this compound?

Answer:
Crystal structures are stabilized by:

  • Classical hydrogen bonds : N–H···O interactions (2.8–3.0 Å) between the pyridinone oxygen and adjacent NH groups .
  • Non-classical interactions :
    • C–H···O bonds (3.2–3.5 Å) forming inversion dimers.
    • C–H···π stacking between aromatic rings (distance: 3.6 Å) .
  • Graph-set analysis (R₂²(8) motifs) reveals cyclic hydrogen-bonding patterns critical for supramolecular assembly .

Q. Table 2: Hydrogen-Bond Geometry (Example)

Donor–H···AcceptorD–H (Å)H···A (Å)D···A (Å)Angle (°)
N–H···O0.862.122.874145

Basic: What biological activities have been reported for this compound and its derivatives?

Answer:

  • Antioxidant Activity : Derivatives with electron-donating groups (e.g., 4-hydroxy-3-methoxyphenyl) show radical scavenging activity (67–79% DPPH inhibition at 12 ppm), comparable to ascorbic acid .
  • Antimicrobial Activity : Thioether-substituted analogs exhibit moderate activity against S. aureus (MIC: 32 µg/mL) .

Q. Table 3: DPPH Radical Scavenging Activity

Compound Substituents% Inhibition (12 ppm)Reference
4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)79.05
6-(4-Methoxyphenyl)17.55

Advanced: How do substituents on the pyridinone ring influence pharmacological activity?

Answer:

  • Electron-Withdrawing Groups (e.g., -Br, -CN): Enhance antioxidant activity by stabilizing radical intermediates via resonance .
  • Hydrophobic Substituents (e.g., 4-chlorophenyl): Improve membrane permeability, critical for antimicrobial efficacy .
  • Methoxy Groups : Reduce metabolic degradation, extending in vivo half-life .

Advanced: What experimental evidence supports the role of hydroxyl groups in decarboxylation pathways?

Answer:

  • Control Experiments : Protecting the hydroxyl group (e.g., methyl ether) in analogs like methyl 1-benzyl-5-(2-methoxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carboxylate halts decarboxylation, confirming the hydroxyl's catalytic role .
  • Kinetic Studies : pH-dependent decarboxylation rates correlate with protonation states of the hydroxyl group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.